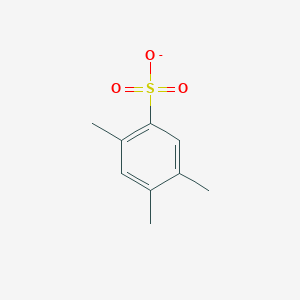![molecular formula C18H20N2O3S B280707 1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280707.png)
1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one is a chemical compound that belongs to the class of indole-based sulfonylureas. It is a potent and selective inhibitor of the ATP-sensitive potassium (KATP) channel, which plays a critical role in insulin secretion. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of diabetes and other metabolic disorders.
Mecanismo De Acción
The mechanism of action of 1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one involves the inhibition of the this compound channel in pancreatic beta cells. This channel plays a critical role in regulating insulin secretion. By inhibiting this channel, this compound increases the intracellular concentration of calcium ions, which triggers the exocytosis of insulin granules from the beta cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to stimulate insulin secretion, improve glucose tolerance, and reduce blood glucose levels in animal models of diabetes. This compound has also been found to increase the expression of genes involved in glucose metabolism and insulin signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one in lab experiments is its potent and selective inhibition of the this compound channel. This allows for precise control over insulin secretion in pancreatic beta cells. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully monitored in animal studies.
Direcciones Futuras
There are several future directions for research on 1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one. One area of research is the development of more potent and selective this compound channel inhibitors for the treatment of diabetes and other metabolic disorders. Another area of research is the investigation of the long-term effects of this compound on glucose metabolism and insulin signaling. Additionally, the potential use of this compound in combination with other drugs for the treatment of diabetes and other metabolic disorders should be explored.
Métodos De Síntesis
The synthesis of 1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one involves a multi-step process that starts with the reaction of 4-methylpiperidine with 2-nitrobenzaldehyde to form the corresponding nitroalkene. This intermediate is then reduced using hydrogen gas and a palladium catalyst to yield the corresponding amine. The amine is then reacted with a sulfonyl chloride derivative of benzo[cd]indol-2(1H)-one to form the final product.
Aplicaciones Científicas De Investigación
1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. It has been shown to stimulate insulin secretion in pancreatic beta cells by inhibiting the this compound channel. This compound has also been found to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes.
Propiedades
Fórmula molecular |
C18H20N2O3S |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1-methyl-6-(4-methylpiperidin-1-yl)sulfonylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C18H20N2O3S/c1-12-8-10-20(11-9-12)24(22,23)16-7-6-15-17-13(16)4-3-5-14(17)18(21)19(15)2/h3-7,12H,8-11H2,1-2H3 |
Clave InChI |
KWHMQRKEAOZOMG-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
SMILES canónico |
CC1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)

![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)

![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)



![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
